4-Bromo-7-(trifluoromethyl)-1,3-benzothiazol-2-amine is a chemical compound that belongs to the class of benzothiazoles, which are heterocyclic aromatic compounds containing sulfur and nitrogen. This particular compound features a bromine atom and a trifluoromethyl group, which significantly influence its chemical properties and reactivity. The presence of these functional groups makes it of interest in various scientific applications, particularly in pharmaceuticals and agrochemicals.
The compound can be synthesized through various chemical reactions, often involving the modification of existing benzothiazole derivatives. Its unique structure allows it to participate in numerous chemical transformations, making it valuable for research and development in organic chemistry.
4-Bromo-7-(trifluoromethyl)-1,3-benzothiazol-2-amine is classified as an aromatic amine due to the presence of an amine group attached to an aromatic ring. It is also categorized under halogenated compounds because of the bromine atom in its structure. Furthermore, its trifluoromethyl group classifies it as a fluorinated compound, which has implications for its reactivity and interactions with biological systems.
The synthesis of 4-Bromo-7-(trifluoromethyl)-1,3-benzothiazol-2-amine typically involves several steps:
These reactions typically require careful control of temperature and reaction times to ensure high yields and purity of the final product. Solvents such as dimethylformamide or acetonitrile are commonly used to facilitate these reactions.
This structure indicates that the compound contains multiple functional groups that contribute to its reactivity and potential applications.
4-Bromo-7-(trifluoromethyl)-1,3-benzothiazol-2-amine can undergo various chemical reactions:
These reactions often require specific conditions such as catalysts, solvents, and temperature control to optimize yields and minimize side reactions.
The mechanism of action for 4-Bromo-7-(trifluoromethyl)-1,3-benzothiazol-2-amine largely depends on its interactions with biological targets:
Research indicates that compounds with similar structures have shown activity against certain cancer cell lines and may possess antimicrobial properties.
Relevant analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to characterize this compound.
4-Bromo-7-(trifluoromethyl)-1,3-benzothiazol-2-amine has several potential applications:
Regioselective bromination at the 4-position of the 1,3-benzothiazole scaffold is critical due to the electron-withdrawing trifluoromethyl group at C7, which creates a distinct electronic landscape. Electrophilic aromatic bromination (EAB) is the primary method, governed by the Holleman rules where electron-deficient positions (meta-directing) are typically disfavored. However, theoretical ab initio calculations reveal that the trifluoromethyl group’s strong −I effect increases positive charge density at C4 and C6, with C4 being preferentially activated due to lower steric hindrance and favorable charge distribution in the Wheland intermediate [1]. Computational studies indicate the overall electron deficiency magnitude in benzothiazole arenium ions follows para > ortho > meta relative to the thiazole nitrogen, directing electrophiles to C4 [1].
Traditional brominating agents like molecular bromine (Br₂) pose handling challenges and promote polybromination. Modern approaches employ stabilized tribromide salts or in situ generators for enhanced regiocontrol:
Table 1: Performance of Brominating Agents for 7-Substituted Benzothiazoles
| Brominating Agent | Conditions | Regioselectivity (C4:C6) | Yield (%) |
|---|---|---|---|
| Br₂/FeCl₃ | 80°C, DCM | 3:1 | 60–75 |
| NBS/SiO₂ | RT, CCl₄ | 8:1 | 85 |
| MPHT/H₂O₂ | 25°C, MeOH | >20:1 | 90–95 |
| TMATB | 60°C, AcOH | 15:1 | 80 |
Introducing the trifluoromethyl group at C7 employs two strategies: late-stage coupling on preformed bromobenzothiazoles or early-stage fluorination of aniline precursors.
Ullmann-Type Cross-Coupling utilizes copper(I) catalysis under ligand control to couple aryl halides with trifluoromethyl sources like TMSCF₃ or CuCF₃. The mechanism proceeds via a Cu(I)/Cu(III) cycle:
Direct Fluorination of 7-positioned precursors includes:
Ullmann coupling provides superior regioselectivity and functional group compatibility versus direct fluorination, though the latter benefits from cheaper starting materials.
Constructing the 1,3-benzothiazole ring bearing 2-amino, 4-bromo, and 7-trifluoromethyl groups follows two pathways:
Path A: Cyclization of 2-Amino-5-bromo-4-(trifluoromethyl)thiophenol
Path B: Copper-Catalyzed Condensation2-Amino-5-bromo-4-(trifluoromethyl)aniline reacts with:
Table 2: Cyclization Methods for 1,3-Benzothiazole Core
| Precursor | Cyclizing Agent | Conditions | Yield (%) |
|---|---|---|---|
| 2-Amino-4-bromo-5-(CF₃)thiophenol | BrCN | 100°C, EtOH | 80 |
| 2-Amino-4-bromo-5-(CF₃)thiophenol | HCO₂H | 120°C, neat | 70 |
| 2-Amino-5-bromo-4-(CF₃)aniline | CH(OEt)₃ | I₂, DMF, 80°C | 65 |
| 2-Amino-5-bromo-4-(CF₃)aniline | PhCOCO₂H | H₂O, 40°C | 85 |
Batch synthesis of 4-bromo-7-(trifluoromethyl)-1,3-benzothiazol-2-amine faces scalability challenges due to exothermicity in bromination/cyclization and poor heat/mass transfer. Continuous flow reactors address these issues via:
Table 3: Flow vs. Batch Performance for Key Steps
| Step | Batch Yield (%) | Flow Yield (%) | Throughput (kg/day) |
|---|---|---|---|
| Regioselective Bromination | 90 | 95 | 0.5 (batch) vs. 5 (flow) |
| Ullmann CF₃ Coupling | 75 | 88 | Not reported |
| Decarboxylative Cyclization | 85 | 92 | 0.7 (batch) vs. 8 (flow) |
Flow systems enable real-time monitoring via inline IR/NMR and automated optimization algorithms, ensuring consistent product quality. Aerosol-assisted or droplet-based microfluidics further enhance mass transfer for heterogeneous reactions (e.g., solid-supported tribromides) [3] [7].
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6